

# GIBH-130: A Deep Dive into its Chemical Profile and Neuroinflammatory Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of **GIBH-130** (also known as AD-16), a novel small molecule inhibitor of neuroinflammation. This document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, physicochemical and pharmacological properties, and the experimental protocols utilized in its evaluation.

## **Chemical Structure and Physicochemical Properties**

**GIBH-130** is a synthetic small molecule with the IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. Its chemical structure is characterized by a central pyridazine core linked to a phenyl group and a piperazine moiety which, in turn, is attached to a pyrimidine ring.



| Identifier        | Value                                                                       |  |
|-------------------|-----------------------------------------------------------------------------|--|
| IUPAC Name        | (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |  |
| Molecular Formula | C20H20N6O                                                                   |  |
| Molecular Weight  | 360.42 g/mol                                                                |  |
| SMILES Notation   | CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=<br>CC=N3)C4=CC=CC=C4                     |  |
| InChI Key         | ZTJHTEHADIHZJS-UHFFFAOYSA-N                                                 |  |
| CAS Number        | 1252608-59-5                                                                |  |

Physicochemical properties of **GIBH-130** demonstrate its potential as a CNS-acting therapeutic agent. It is soluble in dimethyl sulfoxide (DMSO). Pharmacokinetic studies in Sprague-Dawley rats have shown that **GIBH-130** is orally bioavailable with a bioavailability of 74.91% and a half-life of 4.32 hours. Crucially, it exhibits good penetration of the blood-brain barrier.

## Pharmacological Properties and Mechanism of Action

**GIBH-130** is a potent inhibitor of neuroinflammation. Its primary pharmacological effect is the suppression of pro-inflammatory cytokine production in activated microglia, the resident immune cells of the central nervous system.

| Parameter                            | Value    | Cell Line/Model                    |
|--------------------------------------|----------|------------------------------------|
| IC <sub>50</sub> for IL-1β secretion | 3.4 nM   | LPS-stimulated N9 microglial cells |
| IC <sub>50</sub> for NO production   | 46.24 μM | LPS-stimulated N9 microglial cells |
| IC50 for TNF-α production            | 40.82 μΜ | LPS-stimulated N9 microglial cells |



The precise mechanism of action of **GIBH-130** is still under investigation, however, due to its structural similarity to known p38 mitogen-activated protein kinase (MAPK) inhibitors, it is hypothesized to target the p38 $\alpha$  MAPK signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

# Experimental Protocols Chemical Synthesis

While a detailed step-by-step synthesis protocol for **GIBH-130** is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of similar pyridazine derivatives. The synthesis would likely involve a multi-step process:

- Synthesis of the Pyridazine Core: Condensation of a 1,4-dicarbonyl compound with hydrazine to form the dihydropyridazine, followed by oxidation to the aromatic pyridazine.
- Functionalization of the Pyridazine Ring: Introduction of the methyl and phenyl groups, and a carboxylic acid or acyl chloride at the 3-position.
- Amide Coupling: Reaction of the activated pyridazine carboxylic acid with 1-(pyrimidin-2-yl)piperazine to form the final GIBH-130 molecule.

A generalized workflow for the synthesis is depicted in the diagram below.





Click to download full resolution via product page

Caption: Proposed general workflow for the chemical synthesis of **GIBH-130**.

## In Vivo Neuroinflammation Model (6-OHDA-induced Parkinson's Disease Model)

### Foundational & Exploratory





A widely used model to assess the anti-neuroinflammatory effects of compounds like **GIBH-130** is the 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease in mice or rats.

- Animal Model Induction: Unilateral stereotactic injection of 6-OHDA into the striatum of the brain. This toxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease and inducing a neuroinflammatory response.
- Drug Administration: **GIBH-130** is dissolved in a vehicle (e.g., 2% DMSO in saline) and administered to the animals, typically via oral gavage, at a specific dose (e.g., 1 mg/kg) daily for a set period.

### Behavioral Testing:

- Cylinder Test: To assess forelimb asymmetry, a measure of motor deficit. The animal is
  placed in a transparent cylinder, and the number of times it uses its impaired or
  unimpaired forelimb for support against the wall is recorded.
- Apomorphine-Induced Rotation Test: Apomorphine, a dopamine receptor agonist, is administered, and the number of contralateral rotations is counted. A reduction in rotations indicates a therapeutic effect.

### Post-mortem Analysis:

- Immunohistochemistry: Brain sections are stained for markers of dopaminergic neurons (Tyrosine Hydroxylase, TH) and activated microglia (lba-1) to assess neuroprotection and the reduction of microgliosis.
- ELISA: Brain homogenates are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.









Click to download full resolution via product page



 To cite this document: BenchChem. [GIBH-130: A Deep Dive into its Chemical Profile and Neuroinflammatory Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779520#the-chemical-structure-and-properties-of-gibh-130]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com